NV03

UHRF1 Tandem Tudor Domain Binding Affinity

NV03 is a highly specific UHRF1-TTD antagonist with 2.1-fold enhanced affinity (Kd=2.4 µM) over NV01. It is the tool of choice for dissecting UHRF1's reader domain contributions and serves as a benchmark for new antagonist development. Its well-characterized binding makes it ideal for PROTAC synthesis. Prioritize NV03 for reproducible, off-target-minimized epigenetic research.

Molecular Formula C19H27N5O2S
Molecular Weight 389.5 g/mol
Cat. No. B1193381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNV03
SynonymsNV-03;  NV 03;  NV03
Molecular FormulaC19H27N5O2S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)C
InChIInChI=1S/C19H27N5O2S/c1-5-22(6-2)10-7-9-20-16(25)12-23-19(26)17-13(3)18-15(8-11-27-18)24(17)14(4)21-23/h8,11H,5-7,9-10,12H2,1-4H3,(H,20,25)
InChIKeyKNZQAVKYBBYDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NV03 (N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide) – A Selective UHRF1-H3K9me3 Antagonist for Epigenetic Research


NV03, with the systematic IUPAC name N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide and CAS number 2448341-58-8, is a small-molecule antagonist that selectively disrupts the interaction between the Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) protein and histone H3 trimethylated at lysine 9 (H3K9me3) [1]. This compound binds to the tandem Tudor domain (TTD) of UHRF1 with a dissociation constant (Kd) of 2.4 μM, demonstrating its utility as a tool compound for investigating UHRF1-mediated epigenetic mechanisms in cancer research .

Why NV03 Cannot Be Simply Substituted with Other UHRF1 Antagonists


Direct substitution of NV03 with other UHRF1-targeting compounds, such as NV01 or MLD5, is not scientifically valid due to fundamental differences in their molecular targets and binding affinities. NV03 specifically binds the UHRF1 tandem Tudor domain (TTD) to block H3K9me3 recognition [1], whereas compounds like MLD5 target the plant homeodomain (PHD) finger of UHRF1, disrupting a distinct histone-binding interaction . Even within the NV series, NV03 exhibits a Kd of 2.4 μM, which represents a 2.1-fold improvement in binding affinity over the parent compound NV01 (Kd = 5.2 μM) and a 1.3-fold improvement over NV02 (Kd = 3.1 μM) [2]. These quantitative differences in potency and binding mechanism mean that substituting NV03 with a structurally or mechanistically different compound would yield non-comparable experimental outcomes, potentially compromising the reproducibility and interpretability of epigenetic studies.

Quantitative Differentiation Evidence for NV03 Against Closest Analogs


Superior Binding Affinity to UHRF1-TTD Compared to NV01 and NV02

NV03 demonstrates a 2.1-fold higher binding affinity for the UHRF1 tandem Tudor domain (TTD) compared to the parent compound NV01, as determined by isothermal titration calorimetry (ITC). This improvement was achieved through limited structure-based optimization of NV01 [1].

UHRF1 Tandem Tudor Domain Binding Affinity Epigenetics

Enhanced Thermal Stabilization of UHRF1-TTD Over NV01 and NV02

In differential scanning fluorimetry (DSF) assays, NV03 induced a greater thermal stabilization (ΔTm) of the UHRF1 tandem Tudor domain compared to NV01 and NV02, indicating stronger and more favorable binding interactions [1].

UHRF1 Thermal Shift Assay Protein Stability Epigenetics

Differentiated Binding Thermodynamics Compared to NV01 and NV02

ITC analysis revealed distinct thermodynamic signatures for NV03 binding to UHRF1-TTD compared to NV01 and NV02. NV03 binding is characterized by a less unfavorable entropic penalty (ΔS = -1.7 cal/mol/K) compared to NV01 (ΔS = -14.4 cal/mol/K) and NV02 (ΔS = 0.5 cal/mol/K) [1].

UHRF1 Thermodynamics Enthalpy Entropy Epigenetics

Distinct Target Domain Specificity: UHRF1-TTD vs. UHRF1-PHD Inhibitors

NV03 selectively targets the tandem Tudor domain (TTD) of UHRF1, whereas alternative UHRF1 inhibitors like MLD5 target the plant homeodomain (PHD) finger [1]. This mechanistic distinction is critical because the TTD and PHD domains recognize different histone modifications (H3K9me3 vs. unmodified H3) and cooperate in a multivalent fashion to recruit UHRF1 to chromatin [2].

UHRF1 Tandem Tudor Domain PHD Finger Target Specificity Epigenetics

Validated Solubility Profile for Consistent In Vitro Assay Performance

NV03 exhibits a validated solubility of 33.33 mg/mL (85.57 mM) in DMSO, which is critical for preparing consistent stock solutions for in vitro biochemical and cellular assays . This solubility profile, along with established storage conditions, ensures reliable and reproducible experimental results, which is a key consideration when comparing to other less-characterized UHRF1 inhibitors.

NV03 Solubility DMSO Assay Reproducibility Chemical Probe

Defined Research and Development Applications for NV03 Based on Quantitative Evidence


Target Validation and Mechanistic Studies of UHRF1 TTD Function

Researchers investigating the specific role of the UHRF1 tandem Tudor domain (TTD) in chromatin recognition and DNA methylation maintenance should prioritize NV03. Its 2.4 µM Kd for UHRF1-TTD, which is a 2.1-fold improvement over the parent compound NV01, allows for more effective disruption of the UHRF1-H3K9me3 interaction at lower concentrations, reducing off-target effects [1]. The distinct thermodynamic profile of NV03, with a less unfavorable entropic penalty, suggests more predictable binding behavior across varying assay conditions, enhancing the reproducibility of mechanistic studies [2].

Comparative Epigenetic Profiling with Domain-Specific Inhibitors

For studies aimed at dissecting the individual contributions of UHRF1's reader domains to chromatin recruitment, NV03 serves as the preferred TTD-specific tool compound. Its mechanism is clearly distinct from PHD-targeting inhibitors like MLD5 (IC50 = 7.4 µM) . Using NV03 in parallel with a PHD inhibitor allows researchers to deconvolute the cooperative binding of the TTD-PHD module to histone H3 tails, a critical step in understanding UHRF1's multivalent chromatin engagement [3]. The quantitative difference in target domain specificity ensures that observed cellular phenotypes can be correctly attributed to TTD inhibition.

Structure-Activity Relationship (SAR) Studies for UHRF1-TTD Antagonist Optimization

Medicinal chemists engaged in developing next-generation UHRF1-TTD antagonists should use NV03 as a benchmark reference compound. The existing SAR data from the NV series (NV01, NV02, NV03) provides a clear framework for understanding how specific structural modifications impact binding affinity (Kd), thermal stabilization (ΔTm), and binding thermodynamics (ΔH, ΔS) [2]. NV03's 2.1-fold improvement in Kd over NV01 and 74% greater thermal stabilization provide quantitative thresholds for evaluating new chemical entities.

PROTAC Development Utilizing UHRF1-TTD as an E3 Ligase Ligand

NV03 is a validated ligand for the UHRF1 tandem Tudor domain and can be incorporated into Proteolysis Targeting Chimera (PROTAC) designs to recruit the UHRF1 E3 ligase complex for targeted protein degradation . The well-characterized binding parameters (Kd = 2.4 µM) and solubility profile (33.33 mg/mL in DMSO) of NV03 facilitate its use as a building block in bifunctional molecule synthesis, enabling the development of novel chemical biology tools for studying UHRF1-dependent protein degradation pathways.

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